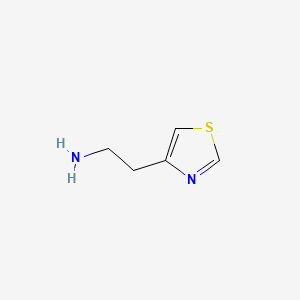

2-(1,3-Thiazol-4-yl)ethanamine

Description

Historical Trajectory and Foundational Discoveries within Thiazole (B1198619) Chemistry

The systematic study of thiazole chemistry began in the late 19th century. The foundational work is largely attributed to chemists August Hofmann and Arthur Hantzsch. ijper.orgimp.kiev.ua Hofmann's work on benzothiazoles in 1879 laid some of the initial groundwork, but it was the research from Hantzsch's laboratory in 1887 that systematically explored the parent heterocycle and its derivatives. imp.kiev.ua

A pivotal moment in thiazole chemistry was the development of the Hantzsch thiazole synthesis. ijper.orgencyclopedia.pub This classic and widely recognized method involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-halogenaldehyde) and a thioamide. ijper.org This cyclization reaction proved to be a versatile and effective route for constructing the thiazole core, enabling the synthesis of a wide variety of thiazole derivatives with different substituents at positions 2, 4, and 5. analis.com.myencyclopedia.pub This foundational discovery paved the way for extensive exploration into the synthesis and application of thiazole-containing compounds in various scientific domains. ijper.org

Comparative Analysis of Thiazole-Containing Amine Derivatives in Research

The structural diversity of thiazole-containing amine derivatives has led to a broad range of research applications and biological activities. The position and nature of substituents on the thiazole ring and the amine group significantly influence the compound's properties and interactions with biological targets. 2-(1,3-Thiazol-4-yl)ethanamine is one of many such derivatives explored for its potential. A comparative look at related structures highlights the chemical space and functional diversity within this class of compounds.

For instance, 2-aminothiazoles are a prominent subclass, recognized for their extensive therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. researchgate.netmdpi.com The specific substitution pattern on the 2-aminothiazole (B372263) scaffold is crucial for its biological effect. jptcp.com Research has shown that different aryl groups or other moieties attached to the amine or the thiazole ring can lead to potent and selective inhibitors of various enzymes or receptors.

Below is a comparative table of selected thiazole-containing amine derivatives and their researched biological activities.

| Compound Name | Chemical Structure | Key Research Findings/Biological Activity |

| This compound | C₅H₈N₂S | Serves as a key building block in organic synthesis. smolecule.com Investigated as a potential ligand for histamine (B1213489) receptors and as an activator of carbonic anhydrase isozymes. smolecule.comnih.gov |

| 2-Aminothiazole Derivatives | Varies | Exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com |

| N,4-diaryl-1,3-thiazole-2-amines | Varies | A series was designed and synthesized as tubulin inhibitors with potent antiproliferative activity against human cancer cell lines. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Varies | Synthesized and evaluated for in vitro antimicrobial and anticancer activities, with some compounds showing promising results. nih.gov |

| Phenylthiazole Derivatives | Varies | A lead compound was found to inhibit the growth of 18 strains of methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) Staphylococcus aureus. nih.gov |

| 2-(4-Methylthiazol-5-yl)ethanamine | C₆H₁₀N₂S | Investigated for potential applications in pharmaceuticals and agricultural chemistry. vulcanchem.comcymitquimica.com |

| [2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)ethyl]amine | C₁₀H₁₁N₃S | A specific derivative with a pyridine (B92270) substituent, available for research purposes. alfa-chemistry.com |

| 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine | C₈H₁₄N₂S | A derivative with an isopropyl group at the 2-position of the thiazole ring. sigmaaldrich.com |

Strategic Importance and Emerging Research Avenues for this compound

The strategic importance of this compound lies in its utility as a versatile scaffold in medicinal chemistry and drug discovery. The thiazole ring is a bioisostere for other aromatic rings like benzene (B151609) or pyridine and offers unique hydrogen bonding capabilities and metabolic stability, making it an attractive component in drug design. britannica.com

The primary amine group in this compound provides a reactive handle for synthetic modifications, allowing for the construction of more complex molecules through amide bond formation or other coupling reactions. nih.gov This makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening against various biological targets.

Emerging research avenues for this compound and its derivatives are diverse and promising. Key areas of investigation include:

Enzyme Inhibition: Thiazole derivatives are being explored as inhibitors of crucial enzymes in pathogens and human diseases. For example, some derivatives have been investigated as inhibitors of bacterial FabH, an attractive target for new antibiotics. researchgate.net

Anticancer Agents: The thiazole scaffold is a core component of several anticancer drugs like Dasatinib. researchgate.net Research is ongoing to develop new thiazole-based compounds that target specific pathways in cancer cells, such as tubulin polymerization. nih.govresearchgate.net N,4-diaryl-1,3-thiazole-2-amines, for instance, have been identified as potent inhibitors of tubulin assembly. nih.gov

Neurological and Inflammatory Disorders: The ability of some thiazole derivatives to act as ligands for receptors involved in neurological processes or inflammation opens up possibilities for treating related disorders. smolecule.com The activation of specific carbonic anhydrase (CA) isozymes involved in brain function by thiazole-based compounds is an active area of research. nih.gov

Antimicrobial Agents: With the rise of multidrug-resistant bacteria, there is a critical need for new antimicrobial agents. Phenylthiazole derivatives have shown strong activity against resistant strains like MRSA and VRSA, highlighting a significant path for future development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWRBJKPUBFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228007 | |

| Record name | Lilly 04431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-74-7 | |

| Record name | 4-(Beta-aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilly 04431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 1,3 Thiazol 4 Yl Ethanamine

Established Synthetic Routes for the 2-(1,3-Thiazol-4-yl)ethanamine Core

The traditional synthesis of the this compound framework is centered around the robust and versatile Hantzsch thiazole (B1198619) synthesis, a cornerstone in heterocyclic chemistry. This approach is complemented by various methods for the regioselective installation of the crucial ethanamine side chain.

Mechanistic Pathways for Thiazole Ring Construction

The Hantzsch thiazole synthesis remains a primary and reliable method for constructing the thiazole ring of this compound. smolecule.comchemhelpasap.comresearchgate.netsynarchive.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com The mechanism is a well-established sequence of reactions:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide ion and the formation of an S-alkylated intermediate.

Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

Dehydration: The resulting tetrahedral intermediate then undergoes dehydration to form a thiazoline (B8809763) ring.

Aromatization: The final step involves the elimination of a proton to yield the aromatic thiazole ring.

The regiochemistry of the final thiazole product is determined by the nature of the substituents on the α-haloketone and the thioamide. For the synthesis of a 4-substituted thiazole, a 1-halo-propan-2-one derivative is often employed.

Regioselective Introduction and Functionalization of the Ethanamine Side Chain

The introduction of the ethanamine side chain at the 4-position of the thiazole ring is a critical step that requires high regioselectivity. A common and effective strategy involves the functionalization of a pre-existing group at the C4 position of the thiazole.

One established route begins with 4-methylthiazole. The methyl group can be halogenated, typically using N-bromosuccinimide (NBS), to form 4-(bromomethyl)thiazole. This versatile intermediate can then undergo a nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield 2-(thiazol-4-yl)acetonitrile. The synthesis is completed by the reduction of the nitrile group to the primary amine, which can be achieved using various reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Alternatively, a two-carbon side chain can be introduced through other synthetic transformations. For instance, a 4-formylthiazole can be subjected to a Wittig-type reaction to introduce a two-carbon unit, which can then be converted to the ethanamine moiety through subsequent functional group manipulations.

Advanced Synthetic Strategies and Process Intensification

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and atom-economical processes. This has led to the emergence of advanced strategies for the synthesis of this compound and its analogues.

High-Efficiency and Atom-Economical Synthetic Procedures

To enhance synthetic efficiency and minimize waste, one-pot and multicomponent reactions have been increasingly employed in the synthesis of thiazole derivatives. researchgate.netmdpi.com These strategies allow for the construction of complex molecules in a single operation without the need for isolating intermediates, thereby saving time, solvents, and reagents. For instance, a one-pot synthesis of a 4-substituted thiazole could involve the in-situ generation of the α-haloketone followed by the addition of the thioamide.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the synthesis of thiazoles. mdpi.comfigshare.com Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. The application of microwave heating to the Hantzsch thiazole synthesis has been shown to be highly effective. nih.gov

| Synthetic Approach | Key Features | Advantages |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste, and shorter synthesis time. researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Significantly reduced reaction times and often improved yields. mdpi.comfigshare.comnih.gov |

| Flow Chemistry | Reactions are carried out in a continuous stream in a microreactor. | Enhanced safety, scalability, and precise control over reaction parameters. rsc.org |

Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, a chiral α-haloketone or a chiral thioamide could be used in the Hantzsch synthesis.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that uses a chiral catalyst to control the stereoselectivity of a reaction. For the synthesis of chiral amines, asymmetric hydrogenation and reductive amination are powerful techniques. nih.govacs.orgyale.edu The enantioselective reduction of a suitable ketone precursor, such as a 1-(thiazol-4-yl)ethanone derivative, using a chiral catalyst can provide access to enantiopure alcohols, which can then be converted to the corresponding amines.

While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, the principles of asymmetric synthesis of chiral amines are well-established and can be applied to this target molecule. nih.govacs.orgyale.edu

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize the environmental impact of chemical processes. mdpi.comnih.govmdpi.comufms.br Key green approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalysts, including biocatalysts, to promote reactions with high efficiency and selectivity, thereby reducing the need for stoichiometric reagents and minimizing waste. mdpi.comnih.gov The use of recyclable catalysts is also a key aspect of green synthesis.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis and ultrasound irradiation to reduce energy consumption.

Biocatalysis, in particular, offers a promising avenue for the green synthesis of chiral compounds, as enzymes can catalyze reactions with high enantioselectivity under mild conditions.

| Green Chemistry Approach | Description |

| Green Solvents | Utilizing environmentally friendly solvents like water or ethanol. |

| Biocatalysis | Employing enzymes as catalysts for highly selective transformations. mdpi.comnih.gov |

| Microwave and Ultrasound | Using alternative energy sources to enhance reaction rates and reduce energy consumption. |

| Reusable Catalysts | Developing catalysts that can be easily separated from the reaction mixture and reused. |

Chemical Transformations and Derivatization of this compound

The unique structure of this compound, featuring a primary amine and a heterocyclic thiazole ring, allows for a wide range of chemical modifications at both moieties.

Reactivity of the Amine Functional Group: Nucleophilic Substitutions and Salt Formation

The primary amine group on the ethanamine side chain is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various derivatives. As a basic amine, it readily reacts with acids to form stable salts. evitachem.com

Key reactions involving the amine group include:

Alkylation: The amine can undergo alkylation, introducing various alkyl groups to the nitrogen atom. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides yields corresponding amides, a common strategy for functional diversification. smolecule.com

Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines. smolecule.com

Salt Formation: Due to its basic nature, the amine group reacts with acids to form salts, such as hydrochlorides or hydrobromides. evitachem.comsigmaaldrich.com This property is often utilized to improve the solubility and handling of the compound.

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Introduces alkyl substituents. smolecule.com |

| Acylation | Acyl chlorides, Anhydrides | Amides | Enhances functional diversity. smolecule.com |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) | Forms C=N double bonds for further modification. smolecule.com |

| Salt Formation | Acids (e.g., HCl, HBr) | Ammonium Salts | Improves solubility and stability. evitachem.com |

Modifications and Substitutions on the Thiazole Ring

The thiazole ring itself can be subjected to various substitution reactions, although its electron-deficient nature influences its reactivity. The positions on the ring, particularly C2 and C5, are common sites for modification. Deprotonation with strong bases can occur at the C2 position, creating a nucleophilic site for further reaction. wikipedia.org The synthesis of novel thiazole derivatives often involves reactions like the Hantzsch thiazole synthesis, which builds the ring from α-haloketones and thioamides, allowing for substituents to be incorporated from the start. smolecule.com

Substitutions can be introduced to create diverse analogs, such as N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives. researchgate.net These modifications are crucial for tuning the electronic properties and biological activities of the resulting molecules.

Synthesis of Hybrid Molecular Architectures Incorporating the Thiazole-Ethanamine Moiety

The this compound scaffold is a valuable building block for constructing more complex, hybrid molecules that integrate the thiazole moiety with other heterocyclic systems. This approach aims to combine the pharmacophoric features of different rings to create novel compounds.

Examples of such hybrid architectures include:

Thiazole-Tetrazole Hybrids: These have been synthesized through various chemical reactions, linking the two heterocyclic systems to explore their combined properties. nih.govresearchgate.net

Thiazole-Quinoline and Thiazole-Indole Hybrids: Convenient synthesis of these hybrids has been achieved using ultrasound irradiation, demonstrating an efficient method for creating complex molecular structures. rsc.org

Thiazole-Triazole Hybrids: A multi-component reaction approach has been used to design and synthesize a series of 1,2,3-triazole-thiazole hybrids. nih.govmdpi.com

Thiazole-Thiadiazole Hybrids: The thiazole moiety has been linked with 1,3,4-thiadiazole rings to generate novel derivatives. nih.govnih.gov

| Hybrid Architecture | Linked Heterocycle | Synthetic Approach | Reference |

|---|---|---|---|

| Thiazole-Tetrazole | Tetrazole | Multi-step chemical reactions | nih.govresearchgate.net |

| Thiazole-Quinoline | Quinoline | Ultrasound-assisted synthesis | rsc.org |

| Thiazole-Indole | Indole | Ultrasound-assisted synthesis | rsc.org |

| Thiazole-Triazole | 1,2,3-Triazole | Multi-component reactions | nih.govmdpi.com |

| Thiazole-Thiadiazole | 1,3,4-Thiadiazole | Multi-step chemical reactions | nih.govnih.gov |

Computational Chemistry in Elucidating Reaction Mechanisms and Guiding Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the electronic structure and reactivity of thiazole derivatives, thereby guiding synthetic strategies. For instance, DFT/B3LYP methods have been used to calculate the electronic properties of tetrazole-based hybrids linked with thiazole rings. nih.govresearchgate.net

These computational studies provide insights into:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the reactivity and kinetic stability of the molecules. researchgate.net

Reaction Pathways: Computational modeling can elucidate potential reaction mechanisms and transition states, helping to optimize reaction conditions and predict product formation.

Structural Conformation: Modeling studies can determine the most stable conformations of synthesized molecules, which is essential for understanding their interaction with biological targets. nih.gov

By predicting these properties, computational chemistry serves as a powerful tool for the rational design of new thiazole-containing compounds and for planning efficient synthetic routes. researchgate.net

Biological Activities and Pharmacological Profiles of 2 1,3 Thiazol 4 Yl Ethanamine and Its Derivatives

Evaluation of Antimicrobial Efficacy

The thiazole (B1198619) nucleus is a crucial component in many antimicrobial agents. Derivatives of 2-(1,3-Thiazol-4-yl)ethanamine have been synthesized and evaluated for their ability to combat a range of pathogenic microorganisms, including bacteria, fungi, and parasites.

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the thiazole scaffold have demonstrated significant antibacterial capabilities, with activity observed against both Gram-positive and Gram-negative bacteria. The structure-activity relationship often indicates that specific substitutions on the thiazole ring are crucial for potent activity.

For instance, a series of (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities when compared to reference drugs. biointerfaceresearch.com Similarly, novel thiazole derivatives demonstrated notable activity against various bacteria and pathogens. biointerfaceresearch.com One study highlighted a 2-aminothiazole (B372263) derivative with a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring, which was particularly beneficial for antibacterial activity. nih.gov This compound exhibited Minimum Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC) ranging from 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively, against a panel of bacteria. nih.gov

Other research has shown that piperazinyl derivatives of 2-aminothiazole can effectively prevent the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MIC values of 4 and 8 μg/mL, respectively. mdpi.com A derivative featuring a free NH piperazine (B1678402) moiety was particularly effective against Gram-positive bacteria like S. aureus and also inhibited Gram-negative bacteria such as E. coli and P. aeruginosa at low concentrations, suggesting potential as a broad-spectrum agent. mdpi.com

| Derivative Type | Bacterial Strain | MIC (µg/mL) | MBC (mg/mL) |

| 2-(3,4-dimethoxyphenyl)ethanamine-thiazole | E. coli | 230 - 700 | 0.47 - 0.94 |

| 2-(3,4-dimethoxyphenyl)ethanamine-thiazole | B. cereus | 230 - 700 | 0.47 - 0.94 |

| 2-(3,4-dimethoxyphenyl)ethanamine-thiazole | S. Typhimurium | 230 - 700 | 0.47 - 0.94 |

| Piperazinyl-2-aminothiazole | MRSA | 4 | - |

| Piperazinyl-2-aminothiazole | E. coli | 8 | - |

Antifungal Activity and Mechanisms of Mycostasis

Thiazole derivatives have also emerged as potent antifungal agents, particularly against various Candida species, which are common causes of opportunistic infections. nih.gov Research into newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects against clinical C. albicans isolates, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MICs. nih.gov

The mechanisms underlying the antifungal action of these compounds are under investigation. Some studies suggest that their mode of action may be related to disrupting the structure of the fungal cell wall and/or the cell membrane. nih.gov Other research on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones has also demonstrated significant fungicidal effects against several agricultural fungi. mdpi.comresearchgate.net For example, 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione exhibited high fungicidal activity. mdpi.comresearchgate.net The effectiveness of thiazole derivatives against fungal pathogens highlights their potential for development as novel antimycotic therapies. researchgate.net

| Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical isolates) | 0.008 - 7.81 | 0.015 - 31.25 |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Aspergillus niger | 16.2 µM | - |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Candida albicans | 15.3 µM | - |

Antiparasitic Investigations, Including Trypanocidal Activity

The search for new antiparasitic agents is critical, given the prevalence of diseases like Chagas disease and African trypanosomiasis. Thiazole and thiadiazole derivatives have shown promise in this area. Megazol, a nitroheterocyclic derivative containing a 2-amino-1,3,4-thiadiazole (B1665364) moiety, has demonstrated potent antibacterial and antiparasitic activities, particularly against Trypanosoma cruzi and Trypanosoma brucei. srce.hr It exhibited a trypanocidal effect in vitro against T. brucei brucei that was ten times stronger than the standard drug suramin. srce.hr

More recent studies have focused on synthesizing novel thiazole derivatives with trypanocidal effects. A series of 1,3-thiazole derivatives were evaluated for their activity against T. cruzi, with one compound displaying a half-maximal inhibitory concentration (IC50) of 0.83 µM and a high selectivity index, indicating a favorable balance between potency and selectivity. mdpi.com Another study on 18 new compounds containing a 3-pyridyl-1,3-thiazole subunit found that 14 of them exhibited trypanocidal activity with IC50 values ranging from 0.2 to 3.9 μM, showing greater potency than the standard drug benznidazole. mdpi.com These findings underscore the potential of the thiazole scaffold in developing new treatments for parasitic diseases. nih.gov

| Derivative Class | Parasite | IC50 |

| 1,3-Thiazole derivative | Trypanosoma cruzi | 0.83 µM |

| 3-Pyridyl-1,3-thiazole derivative | Trypanosoma cruzi | 0.2 - 3.9 µM |

| 2,4,5-Triaryl-N-hydroxylimidazole derivative | Trypanosoma cruzi | 23.9 µM |

Anti-inflammatory Research and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases, and thiazole derivatives have been investigated for their potential to modulate inflammatory pathways. mdpi.com Research has shown that certain thiazole-containing compounds can act as potent anti-inflammatory agents. nih.gov

For example, a study on 2-iminothiazolidines demonstrated their capacity to decrease the levels of pro-inflammatory biomarkers such as the cytokines IL-1β, TNF-α, and IL-6, as well as nitric oxide synthase and COX-2. semanticscholar.org This effect was linked to a significant decline in NF-kB activation. The same study also observed an increase in the levels of anti-inflammatory cytokines IL-4 and IL-13. semanticscholar.org This suggests that the anti-inflammatory activity of these derivatives may be related to their ability to induce macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. semanticscholar.org

Another study on a pyrrole (B145914) derivative, structurally inspired by the COX-2 inhibitor celecoxib, found that it exhibited potent anti-inflammatory activity. mdpi.comnih.gov Repeated administration of the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory mechanism. mdpi.comnih.gov

Anticancer Potential and Cytostatic Mechanisms

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as dasatinib, highlighting its importance in oncology research. nih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic properties against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. nih.govresearchgate.net

The anticancer activity of these compounds is often attributed to their ability to inhibit key cellular processes. For instance, thiadiazole derivatives are considered bioisosteres of pyrimidine, a building block of DNA, which may allow them to disrupt DNA replication in cancer cells. nih.gov Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have shown toxicity to prostate (PC3), colon adenocarcinoma (HT29), and neuroblastoma (SKNMC) cell lines, with IC50 values as low as 4.96 µM. nih.gov

Furthermore, a study of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin and its isoquinoline (B145761) derivatives revealed that a 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole derivative inhibited the growth of most of the 60 cancer cell lines tested by the US National Cancer Institute. nasu-periodicals.org.ua The diverse mechanisms and broad applicability make thiazole derivatives a promising area for the development of novel anticancer therapeutics. researchgate.net

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Prostate (PC3) | 4.96 |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Colon Adenocarcinoma (HT29) | - |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Neuroblastoma (SKNMC) | - |

| 3-substituted benzo mdpi.comnih.govimidazo[1,2-d] biointerfaceresearch.comnih.govnih.govthiadiazole | Human Myeloid Leukemia (HL-60, U937) | 0.24 - 1.72 |

| 3-substituted benzo mdpi.comnih.govimidazo[1,2-d] biointerfaceresearch.comnih.govnih.govthiadiazole | Melanoma (SK-MEL-1) | 2.09 - 8.95 |

Receptor Interactions and Functional Modulation

Beyond their antimicrobial and anticancer effects, derivatives of this compound have been found to interact with specific cellular receptors, modulating their function and signaling pathways.

One area of significant interest is their interaction with histamine (B1213489) receptors. A study on 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine derivatives found that they acted as H1 receptor antagonists. nih.gov The antagonistic activity was influenced by the substitution pattern, with benzhydryl groups generally conferring slightly improved H1-antagonistic activity compared to phenylamino (B1219803) groups. nih.gov

In the central nervous system, thiazole carboxamide derivatives have been identified as modulators of GluA2 AMPA receptors. mdpi.com One compound, in particular, acted as a negative allosteric modulator, causing a significant drop in current amplitude and influencing the rates of receptor deactivation and desensitization. mdpi.com This suggests a potential neuroprotective role for such compounds.

Additionally, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov This discovery provides valuable pharmacological tools for exploring the physiological functions of ZAC.

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to be effective inhibitors of various enzymes, particularly kinases and metabolic enzymes, which are often implicated in proliferative diseases.

The 2-aminothiazole core is a recognized scaffold for the development of protein kinase inhibitors. rsc.orgnih.gov These compounds have shown inhibitory activity against several classes of kinases.

Phosphoinositide 3-Kinases (PI3Ks): Thiazole derivatives have been identified as potent inhibitors of PI3Ks, a family of enzymes central to cell signaling pathways that regulate growth and survival. google.comgoogleapis.com A 4′,5-bisthiazole derivative of an (S)-proline-amide aminothiazole was found to be a selective and powerful inhibitor of PI3Kα, with IC50 values in the nanomolar range (9–290 nM). nih.gov

Other Kinases: The inhibitory activity of this class of compounds extends to other important kinases.

Aurora Kinases: Aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. nih.govacs.org

Protein Kinase CK2: Derivatives of 1,3-thiazole-5-carboxylic acid and other 2-aminothiazoles have been identified as potent, allosteric inhibitors of protein kinase CK2, a crucial enzyme involved in cell growth and proliferation. nih.govnih.gov One such derivative demonstrated an IC50 value of 0.4 μM for CK2 inhibition. nih.gov

VEGFR-2 Kinase: A 5-benzylidene-2,4-thiazolidinedione derivative was found to effectively inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase with an IC50 value of 0.5 μM. rsc.org

| Kinase Target | Derivative Class | IC50 Value |

|---|---|---|

| PI3Kα | 4′,5-bisthiazole derivative | 9 - 290 nM |

| Protein Kinase CK2 | 1,3-thiazole-5-carboxylic acid derivative | 0.4 µM |

| B-RAFV600E | Phenyl sulfonyl thiazole derivative | 23.1 ± 1.2 nM |

| VEGFR-2 | 5-benzylidene-2,4-thiazolidinedione | 0.5 µM |

| GSK-3β | Acylaminopyridine with thiazole ring | 0.29 ± 0.01 nM |

A significant area of research has focused on the inhibition of glutaminase (B10826351) (GLS), a key enzyme in cancer cell metabolism. researchgate.net Cancer cells often exhibit an increased dependence on glutamine, and GLS catalyzes the conversion of glutamine to glutamate, which fuels the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net The 2-amino-thiazole nucleus has been identified as a promising scaffold for developing GLS inhibitors. researchgate.netsjpas.com Structure-activity relationship (SAR) studies of a hit compound, C12, which contains a 2-amino-thiazole core, have led to the development of derivatives with improved potency and selectivity for glutaminase. researchgate.net These allosteric inhibitors function by binding to a site distinct from the active site, leading to the disassembly of active enzyme filaments into inactive tetramers. researchgate.net

Neuropharmacological Investigations

The neuropharmacological potential of this compound and its derivatives is suggested by their interaction with centrally active targets like histamine receptors. Histamine is a critical neurotransmitter in the brain, regulating processes such as wakefulness and alertness. The ability of derivatives to act as H1 and H3 receptor ligands indicates their potential to modulate these central nervous system (CNS) functions. nih.govuniba.it

Furthermore, the 2-aminothiazole scaffold is present in drugs with established neuropharmacological activity. For example, Riluzole, a 2-aminothiazole derivative, is a licensed medication for the treatment of amyotrophic lateral sclerosis (ALS). sjpas.com This precedent underscores the potential for developing novel CNS-active agents from this chemical class. While direct, detailed neuropharmacological studies on this compound itself are limited in the public domain, the proven activity of its derivatives on key neurological targets provides a strong rationale for further investigation in this area.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlations Between Thiazole (B1198619) Ring Substituents and Biological Potency

The thiazole ring is a vital pharmacophore present in numerous biologically active compounds. nih.govglobalresearchonline.net Substituents on this heterocyclic core can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Research on various thiazole derivatives has demonstrated that the nature and position of substituents are critical for their biological activity. For instance, in a series of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, the substitution pattern on the thiazole ring played a significant role. nih.gov The presence of either electron-donating or electron-withdrawing groups at the fourth position of the thiazole ring influenced the antimicrobial potency. mdpi.com Specifically, electron-donating groups were associated with antifungal activity. nih.gov

In another study on thiazole derivatives as cholinesterase inhibitors, the substitution on the thiazole ring was found to be crucial for activity and selectivity. academie-sciences.fr For example, a flexible benzyl-type substituent coupled to a 1,3-thiazole-2-amino linker was preferred for butyrylcholinesterase (BChE) selectivity over acetylcholinesterase (AChE). academie-sciences.fr

The following table summarizes the general influence of thiazole ring substituents on the biological activity of related thiazole compounds.

| Substituent Type at Position 2 and 5 | General Effect on Biological Activity | Reference Compound Class |

| Electron-donating groups (e.g., -CH3, -OCH3) | Can enhance antifungal activity. | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Can modulate antibacterial activity. | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones |

| Bulky aromatic groups | Can contribute to inhibitory activity against certain enzymes. | Thiazole derivatives as cholinesterase inhibitors |

| Heterocyclic rings | Can impart specific antimicrobial or anticancer properties. nih.govmdpi.com | Thiazolyl-2-pyrazoline hybrids |

Influence of Ethanamine Side Chain Modifications on Pharmacological Activity

Modifications to the ethanamine side chain at the 4-position of the thiazole ring can significantly impact the pharmacological profile of the resulting compounds. These modifications can alter the compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic properties.

Studies on related 2-aminothiazole (B372263) derivatives have shown that N-substitution on the amino group can lead to diverse biological activities. nih.gov For example, acylation of the amino group in 4,5-substituted-2-aminothiazoles has been explored to produce amide compounds with varied biological targets. nih.govmdpi.com

In a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, modifications at the N-position of the 2-aminothiazole skeleton were critical. nih.gov The introduction of a methyl or acetyl group at this position resulted in reduced antiproliferative activity compared to the unsubstituted analog. nih.gov This suggests that an unsubstituted or specifically substituted amino group may be crucial for interaction with the biological target.

The table below illustrates the effects of modifying the amino group in analogous thiazole structures.

| Side Chain Modification | Resulting Pharmacological Profile | Example Compound Class |

| N-Acylation | Can produce compounds with anticancer or other targeted activities. mdpi.com | 4,5-substituted-2-aminothiazole amides |

| N-Alkylation (e.g., N-methylation) | Can decrease antiproliferative activity in some contexts. nih.gov | N,4-diaryl-1,3-thiazole-2-amines |

| Formation of Schiff bases | Can lead to potent enzyme inhibitors. mdpi.com | 4-(2,4-diethoxyphenyl)thiazol-2-amine derivatives |

These findings underscore the importance of the ethanamine side chain in defining the pharmacological activity of 2-(1,3-Thiazol-4-yl)ethanamine derivatives.

Stereochemical Effects on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. longdom.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. longdom.orgnih.gov

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the principles of stereochemistry are universally applicable in drug design. If a chiral center is introduced into the this compound scaffold, for example, by substitution on the ethanamine side chain, the resulting enantiomers would be expected to have different biological activities.

For instance, in many classes of drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov The separation and biological evaluation of individual enantiomers are therefore crucial steps in the development of chiral drugs. nih.gov

The different spatial arrangements of enantiomers can lead to variations in their binding affinity and efficacy at a specific biological target. This is because the precise three-dimensional fit between a ligand and its binding site is often essential for a biological response.

Computational Approaches in Predicting and Interpreting SAR/SPR Data

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in modern drug discovery for predicting and interpreting SAR and SPR data. ijper.org These approaches can provide insights into the interactions between small molecules and their biological targets at a molecular level, guiding the design of more potent and selective compounds.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For thiazole derivatives, QSAR models have been developed to predict their antihistamine researchgate.net and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory activities. nih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules to predict their biological potency. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been widely applied to thiazole derivatives to understand their binding modes with various enzymes and receptors. nih.govnih.govresearchgate.netmdpi.com For example, docking studies have been used to investigate the interaction of thiazole derivatives with targets such as tubulin nih.gov and various microbial enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and can explain the observed SAR.

The table below provides examples of computational approaches applied to thiazole derivatives.

| Computational Method | Application | Insights Gained |

| QSAR | Predicting H1-antihistamine activity of thiazole derivatives. researchgate.net | Identification of key molecular properties correlated with activity. |

| QSAR | Developing predictive models for 11β-HSD1 inhibitors based on 2-aminothiazol-4(5H)-one derivatives. nih.gov | Guiding the design of new potent inhibitors. |

| Molecular Docking | Investigating the binding of N,4-diaryl-1,3-thiazole-2-amines to the colchicine (B1669291) binding site of tubulin. nih.gov | Understanding the molecular basis of tubulin polymerization inhibition. |

| Molecular Docking | Predicting the binding modes of thiazole derivatives with microbial protein targets. researchgate.netnih.gov | Rationalizing antimicrobial activity and guiding the design of new antimicrobial agents. |

These computational approaches, in conjunction with experimental studies, accelerate the drug discovery process by enabling a more rational and targeted approach to the design and optimization of new therapeutic agents based on the this compound scaffold.

Mechanistic Investigations and Molecular Target Elucidation

Identification of Direct Molecular Targets

Scientific investigations into the biological activities of 2-(1,3-Thiazol-4-yl)ethanamine and structurally related compounds have pointed towards two principal classes of molecular targets: histamine (B1213489) receptors and carbonic anhydrase enzymes.

The structural similarity of this compound to histamine, which features an ethylamine (B1201723) side chain attached to a heterocyclic ring, has prompted studies into its effects on histamine receptors . Specifically, the histamine H1 receptor has been identified as a key target for thiazole-containing compounds. Research on derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine has demonstrated their activity as H1 receptor antagonists. Conversely, the closely related analog, 2-(2-thiazolyl)-ethylamine, has been characterized as a selective histamine H1-receptor agonist. This dual potential for agonism and antagonism within the same chemical family highlights the nuanced structure-activity relationships that govern the interaction with histamine receptors.

The second major class of identified molecular targets is the carbonic anhydrase (CA) family of enzymes. Thiazole (B1198619) and its derivatives are recognized as a versatile scaffold in the design of CA inhibitors. Various studies have documented the inhibitory activity of compounds containing the thiazole or thiadiazole ring system against different isoforms of carbonic anhydrase, including the cytosolic forms hCA I and hCA II.

| Compound Class | Potential Molecular Target | Observed Activity of Analogs |

| Thiazole-ethanamine derivatives | Histamine H1 Receptor | Antagonism and Agonism |

| Thiazole and Thiadiazole derivatives | Carbonic Anhydrase (e.g., hCA I, hCA II) | Inhibition |

Detailed Analysis of Ligand-Target Binding Interactions

The interaction of this compound and its analogs with their molecular targets is dictated by specific chemical features that facilitate binding.

Interaction with Histamine H1 Receptors: The binding of ligands to the histamine H1 receptor, a G-protein coupled receptor (GPCR), is a complex process. For histamine agonists, the protonated ethylamine side chain is crucial for forming an ionic bond with a conserved aspartate residue (Asp107) in the third transmembrane domain (TM3) of the receptor. The heterocyclic ring, in this case, the thiazole ring, engages in hydrogen bonding and van der Waals interactions with residues in the binding pocket.

For H1 antagonists, the structure-activity relationship (SAR) is more complex and often involves a diaryl substitution. A quantitative structure-activity relationship (QSAR) analysis of thiazole derivatives with H1-antihistamine activity has identified several key parameters influencing their binding. These include the compound's polarizability, the distance between the aliphatic and aromatic nitrogen atoms, binding energy, hydration energy, and the energy of the highest occupied molecular orbital (HOMO). nih.gov These factors collectively determine the affinity and efficacy of the ligand at the H1 receptor.

Interaction with Carbonic Anhydrases: The binding of thiazole and thiadiazole derivatives to carbonic anhydrases typically involves the coordination of the sulfonamide group, if present, to the zinc ion (Zn2+) located at the bottom of the active site cleft. The heterocyclic ring of the inhibitor can then form hydrogen bonds and van der Waals interactions with amino acid residues lining the active site, such as threonine and proline residues. These interactions displace a zinc-bound water molecule (or hydroxide (B78521) ion), thereby inhibiting the enzyme's catalytic activity. While this compound itself does not possess a sulfonamide group, the nitrogen and sulfur atoms of the thiazole ring could potentially interact with the active site zinc ion or surrounding residues.

Characterization of Downstream Cellular Signaling Pathway Modulation

The binding of this compound or its analogs to their molecular targets initiates a cascade of intracellular signaling events.

Modulation of Histamine H1 Receptor Signaling: As a Gq/11-coupled receptor, activation of the histamine H1 receptor by an agonist leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which can then phosphorylate a variety of downstream protein targets, leading to diverse cellular responses such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes. Conversely, an H1 antagonist would block these signaling events by preventing the initial activation of the receptor by histamine.

Modulation of Carbonic Anhydrase-Related Pathways: Carbonic anhydrases play a crucial role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). Inhibition of carbonic anhydrase can therefore lead to alterations in intracellular and extracellular pH. These pH changes can, in turn, affect the activity of various pH-sensitive enzymes and ion channels, and influence cellular processes such as proliferation, apoptosis, and migration. Furthermore, by modulating the availability of CO2 and bicarbonate, carbonic anhydrase activity can impact CO2 sensing and signaling pathways within the cell.

| Molecular Target | Key Signaling Molecules | Major Downstream Effects |

| Histamine H1 Receptor (Agonist) | Gq/11, PLC, IP3, DAG, Ca2+, PKC | Smooth muscle contraction, increased vascular permeability, pro-inflammatory gene expression |

| Carbonic Anhydrase (Inhibitor) | H+, HCO3-, CO2 | Alteration of cellular pH, modulation of pH-sensitive cellular processes |

In Vitro and In Vivo Pharmacodynamic Profiling

The pharmacodynamic properties of a compound describe its physiological effects on the body. While a complete profile for this compound is not available, studies on its close analogs provide valuable insights.

In Vitro Findings: In vitro studies on derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine have determined their H1-antagonistic activity, with pA2 values ranging from 4.62 to 6.38, indicating weak to moderate potency. The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

For carbonic anhydrase inhibition, various thiazole and thiadiazole derivatives have been evaluated. For instance, some 2-substituted-1,3,4-thiadiazole-5-sulfamides have shown potent inhibition of human carbonic anhydrase isoforms hCA VA and hCA VB with inhibition constants (Ki) in the low nanomolar range.

In Vivo Findings: The in vivo pharmacodynamic effects of the selective histamine H1-receptor agonist, 2-(2-thiazolyl)-ethylamine, have been investigated in isolated guinea pig hearts. nih.gov This compound was found to produce a marked prolongation of atrioventricular conduction, a negative dromotropic effect that is characteristic of H1-receptor stimulation in the heart. nih.gov This finding suggests that H1-receptors mediate the negative dromotropic effect of histamine. nih.gov This provides a potential in vivo pharmacodynamic action for compounds of this class that act as H1 agonists.

| Compound/Analog | Assay/Model | Pharmacodynamic Effect |

| 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives | In vitro guinea pig ileum | H1-receptor antagonism (pA2: 4.62-5.04) |

| 2-(2-benzhydrylthiazol-4-yl)ethanamine derivatives | In vitro guinea pig ileum | H1-receptor antagonism (pA2: 5.87-6.38) |

| 2-(2-thiazolyl)-ethylamine | Isolated guinea pig heart | Prolongation of atrioventricular conduction (Negative dromotropic effect) |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | In vitro enzyme assay | Inhibition of hCA VA and hCA VB (Ki in low nM range) |

Applications in Medicinal Chemistry and Drug Discovery Platforms

Strategic Use as a Lead Compound or Scaffold in Drug Design

The thiazole (B1198619) ring, a core component of 2-(1,3-thiazol-4-yl)ethanamine, is considered a "privileged scaffold" in medicinal chemistry. ump.edu.pl This is due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for designing new drugs. nih.govdergipark.org.tr The 2-aminothiazole (B372263) moiety, in particular, is an important structural unit in medicinal chemistry and drug development. nih.gov Derivatives of this and related thiazole structures are recognized as valuable lead compounds for the synthesis of new drugs, particularly in the development of antimicrobial agents. researchgate.netnih.govnih.gov

The utility of the thiazole scaffold stems from several key properties:

Versatile Chemistry : The thiazole ring can be readily functionalized at multiple positions, allowing chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement : The thiazole nucleus is often used as a bioisostere for other aromatic or heterocyclic rings to improve potency, selectivity, or metabolic stability.

Interaction Potential : The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, which is crucial for molecular recognition and biological effect. smolecule.com

Researchers utilize the this compound framework as a starting point for creating extensive libraries of related compounds. By modifying the substituents on the thiazole ring or the ethanamine side chain, medicinal chemists can explore the structure-activity relationships (SAR) to identify compounds with enhanced therapeutic potential. This strategic approach has led to the discovery of molecules with a wide array of pharmacological activities. nih.govdergipark.org.tr

Contribution to the Development of Novel Therapeutic Agents

The this compound scaffold and its parent 2-aminothiazole core are integral to a multitude of therapeutic agents with diverse pharmacological actions. nih.govdergipark.org.trmdpi.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihistaminic properties. nih.govdergipark.org.trsmolecule.commdpi.com

Antimicrobial Agents: The thiazole nucleus is a cornerstone in the development of new antimicrobial drugs to combat resistant pathogens. dergipark.org.tr Derivatives have shown potent activity against various bacterial and fungal strains. smolecule.commdpi.com For instance, certain 2-aminothiazole derivatives have exhibited significant inhibitory activity against pathogens like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. smolecule.com Similarly, new series of compounds containing di- and tri-thiazole moieties have displayed high activity that, in some cases, exceeds standard antibiotics. mdpi.com

Anticancer Agents: In oncology, the 2-aminothiazole scaffold has been used to develop potent anticancer agents. nih.govmdpi.com These compounds can target various mechanisms involved in cancer progression. For example, a series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest, leading to cancer cell death. nih.gov Other derivatives have shown inhibitory effects on specific kinases or other proteins crucial for tumor growth and survival. researchgate.net

Anti-inflammatory and Other Activities: Thiazole derivatives have also been investigated for their anti-inflammatory effects. nih.gov Some compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Furthermore, the this compound structure has been studied for its potential as a histamine (B1213489) receptor ligand, suggesting applications in treating allergic responses and other histamine-related disorders. smolecule.com The versatility of the thiazole scaffold has led to the development of drugs for a wide range of diseases, including Parkinson's disease (Pramipexole) and asthma (Amthamine). mdpi.com

| Therapeutic Area | Compound Class/Example | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Anticancer | N,4-diaryl-1,3-thiazole-2-amines | Tubulin polymerization inhibition | nih.gov |

| Anticancer | 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase (B10826351) 1 (GLS1) inhibition | nih.gov |

| Antimicrobial | 2-(3-pyridyl)-4,5-disubstituted thiazoles | Inhibition of bacterial growth (e.g., S. aureus, E. coli) | smolecule.com |

| Antimicrobial | Di- and tri-thiazole derivatives | Broad-spectrum antibacterial and antifungal activity | mdpi.com |

| Anti-inflammatory | Thiazolyl derivatives of 3-oxo-N-(thiazol-2-yl)butanamide | COX-1 and COX-2 enzyme inhibition | nih.gov |

| Antihistamine | This compound derivatives | Histamine H1 receptor ligand | smolecule.com |

| Antiparkinsonian | Pramipexole | Dopamine agonist | mdpi.com |

Role as a Pharmacological Probe or Chemical Biology Tool

Beyond its direct therapeutic applications, this compound and its derivatives serve as valuable pharmacological probes and chemical biology tools. These molecules can be used to investigate the function and structure of biological systems, such as enzymes and receptors. smolecule.com

For example, due to its activity as a histamine receptor ligand, this compound can be used to study the histaminergic system. smolecule.com By designing radiolabeled or fluorescently tagged versions of this compound, researchers can visualize the distribution of histamine receptors in tissues or investigate the binding kinetics of other potential drug candidates.

Furthermore, derivatives of the thiazole scaffold can be designed to act as specific enzyme activators or inhibitors. For instance, some thiazole derivatives have been shown to act as activators for carbonic anhydrase enzymes. smolecule.com Understanding these interactions is critical for designing compounds with improved efficacy and selectivity. smolecule.com By using these molecules as probes, scientists can elucidate biological pathways, validate new drug targets, and gain a deeper understanding of disease mechanisms.

Integration within Combinatorial Chemistry Libraries for High-Throughput Screening

The structural simplicity and synthetic tractability of the this compound scaffold make it an ideal building block for combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. These libraries can then be subjected to high-throughput screening (HTS) to quickly identify "hit" compounds with activity against a specific biological target. nih.govenamine.net

The Hantzsch thiazole synthesis and other efficient chemical reactions are employed to generate vast libraries of thiazole derivatives. smolecule.com By varying the starting materials in a systematic way, a multitude of unique structures based on the thiazole core can be produced. mdpi.comnih.gov This approach significantly accelerates the early stages of drug discovery by allowing researchers to screen thousands to millions of compounds in a short period. nih.gov

For example, a library of 1,3-imidazoline-2-thiones and 2-phenylimino-1,3-thiazolines was developed using a parallel synthetic fashion with three core components. nih.gov Similarly, a combinatorial library of 108 amides based on a coumarin-thiazole scaffold was synthesized using a solution-phase parallel synthesis method. mdpi.com These libraries provide a rich source of chemical diversity for screening against various diseases, increasing the probability of discovering novel lead compounds for further development. enamine.net

Advanced Research Applications Beyond Traditional Drug Discovery

Role as a Versatile Building Block in Complex Organic Synthesis

The thiazole (B1198619) ring is a prominent scaffold in a vast array of natural products and synthetic compounds, and 2-(1,3-Thiazol-4-yl)ethanamine serves as a key foundational component for accessing this chemical diversity. smolecule.comresearchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and an aromatic thiazole ring, allows for its incorporation into larger, more complex molecular architectures through a variety of synthetic transformations.

Researchers utilize this compound as a starting point for constructing fused heterocyclic systems and for introducing the thiazole-ethylamino moiety into target molecules. For instance, the primary amine can readily undergo reactions such as amidation, alkylation, and condensation to form more elaborate structures. researchgate.net This reactivity is crucial in combinatorial chemistry, where solid-phase organic synthesis (SPOS) has been employed to create large libraries of thiazole-containing compounds for high-throughput screening. mdpi.com The synthesis of thiazolidinones and other related heterocycles often relies on building blocks containing the core structure of this compound. nih.gov

Furthermore, the thiazole ring itself can be functionalized, although it is generally stable. Its presence influences the electronic properties of the molecule, and it can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds and build even more complex derivatives. nih.govmdpi.com The strategic use of this building block enables the efficient synthesis of novel compounds with potential applications in various fields of chemical and biological research. nih.gov

Table 1: Examples of Synthetic Methodologies Employing Thiazole Scaffolds

| Reaction Type | Description | Reference |

|---|---|---|

| Hantzsch Thiazole Synthesis | A classical method for forming the thiazole ring from α-haloketones and thioamides. | nih.gov |

| Domino Reaction | Multi-step reactions where subsequent transformations occur in one pot, used to create fused-thiazole derivatives from epoxyketones and thiourea (B124793). | nih.gov |

| Solid-Phase Synthesis | Used to construct libraries of thiazolotriazinone derivatives on a resin support, allowing for rapid purification and diversification. | mdpi.com |

Exploration of Applications in Material Science and Advanced Functional Materials

The electronic properties inherent to the thiazole ring have positioned its derivatives as promising candidates for the development of advanced functional materials. rsc.org The sulfur and nitrogen heteroatoms in the ring create a π-electron-rich system that can facilitate charge transport, making these materials suitable for applications in organic electronics.

Conductive Polymers and Organic Electronics: Thiazole units are incorporated into conjugated polymer backbones to create n-type (electron-transporting) semiconductors. nih.gov These materials are essential components in organic photovoltaic (OPV) devices (solar cells) and organic field-effect transistors (OFETs). nih.govdoi.org The inclusion of thiazole can enhance electron affinity and influence the polymer's morphology and charge mobility. nih.gov Research has shown that thiazole-flanked diketopyrrolopyrrole (DPP) based polymers exhibit desirable electronic properties for these applications. nih.gov Additionally, polymers containing thiazole and thiophene units have been synthesized and investigated for their electrical conductivity and thermal stability. researchgate.netmdpi.com

Organic Light-Emitting Diodes (OLEDs): Thiazole-based compounds are also explored as fluorophores (light-emitting molecules) for use in OLEDs. researchgate.net The inherent fluorescence of the thiazole moiety can be tuned by chemical modification, allowing for the creation of materials that emit light across the visible spectrum. This has led to the development of thiazole-based fluorophores that are promising materials for white organic light-emitting devices (WOLEDs). researchgate.net The design of donor-π-acceptor (D-π-A) type molecules, where the thiazole ring can act as part of the π-conjugated linker, is a common strategy to achieve efficient light emission. beilstein-journals.org

Metal-Organic Frameworks (MOFs): At the intersection of organic and inorganic chemistry, thiazole-containing ligands are used to construct metal-organic frameworks (MOFs). Thiazolothiazole-based MOFs, for example, exhibit exceptional fluorescence properties and multiple coordination sites, making them suitable for applications in fluorescence sensing, catalysis, and photochromism. rsc.org

Integration in Bioconjugation and Linker Chemistry for Research Tools

In the field of chemical biology, bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is fundamental for creating sophisticated research tools, diagnostics, and therapeutics, such as antibody-drug conjugates (ADCs). The structure of this compound provides the necessary functionalities to act as a component within a chemical linker.

A linker's role is to connect a targeting moiety (like an antibody) to a payload (like a drug or a fluorescent dye) without interfering with the function of either part until the target is reached. njbio.com The primary amine of this compound offers a reactive "handle" for covalent attachment to other molecules. It can form stable amide bonds with carboxylic acids or react with other functional groups, serving as an anchor point for conjugation.

Utility in Solid-State Chemistry for Structural Characterization

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to chemistry. Solid-state chemistry, particularly X-ray crystallography, provides this detailed structural information. Thiazole derivatives, including those related to this compound, are frequently subjected to these analyses to elucidate their molecular geometry and intermolecular interactions in the crystalline state. ekb.eg

X-ray crystallography involves directing X-rays at a single crystal of a compound. The resulting diffraction pattern is used to calculate the positions of each atom, yielding a detailed molecular structure. This information includes precise bond lengths, bond angles, and torsion angles. For thiazole-containing compounds, this technique confirms the planarity of the thiazole ring and determines the conformation of any side chains. nih.govnih.gov

Crucially, this method also reveals how molecules are arranged in the crystal lattice, a feature known as crystal packing. This packing is governed by non-covalent intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals forces. For example, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related compound, shows that molecules form pairs (dimers) through N—H···N hydrogen bonds. These dimers are then connected into layers by N—H···O hydrogen bonds, demonstrating a highly ordered solid-state architecture. nih.gov This detailed structural knowledge is vital for understanding a compound's physical properties (e.g., melting point, solubility) and for rational drug design, where the shape of a molecule dictates its ability to bind to a biological target.

Table 2: Representative Crystallographic Data for a Thiazole Derivative Data for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1238 (8) |

| b (Å) | 7.6256 (6) |

| c (Å) | 9.9449 (8) |

| β (°) | 114.708 (3) |

| Volume (ų) | 696.88 (10) |

Future Research Directions and Overarching Challenges

Overcoming Synthetic Hurdles and Advancing Scalable Production

The advancement of 2-(1,3-thiazol-4-yl)ethanamine derivatives from promising laboratory curiosities to clinically viable therapeutics is contingent upon the development of efficient and scalable synthetic methodologies. While the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for creating the thiazole core, it is not without its challenges, particularly concerning scalability and environmental impact. bepls.comtandfonline.com Traditional methods often rely on the use of toxic α-haloketones, prompting a shift towards greener and more sustainable synthetic strategies. bepls.com

| Synthetic Approach | Advantages | Challenges |

| Hantzsch Thiazole Synthesis | Well-established, versatile for introducing various functional groups. tandfonline.com | Use of toxic reagents, potential for low yields, scalability issues with some modifications. bepls.comtandfonline.comresearchgate.net |

| Green Synthetic Methods | Environmentally benign, often uses less hazardous materials, can lead to higher atom economy. bepls.com | May require optimization for specific derivatives, catalyst cost and reusability can be a factor. |

| Modular & Cascade Protocols | Enables rapid generation of a library of diverse molecules, can be scalable to multigram quantities. nih.gov | May require specific starting materials and reaction conditions for each module. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leads to higher yields. figshare.com | Scalability can be a challenge, requires specialized equipment. |

| Flow Chemistry | Allows for continuous production, precise control over reaction parameters, can be highly scalable. figshare.com | Initial setup can be complex and costly. |

Diversification of Biological Target Space and Therapeutic Indications

While this compound is recognized for its activity as a histamine (B1213489) H1 receptor antagonist, the broader thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net This suggests a significant opportunity to explore the therapeutic potential of its derivatives beyond allergy and inflammation. nih.govmedscape.com

Future research should aim to systematically explore the interaction of novel this compound analogs with a diverse range of biological targets implicated in various diseases. The established anticancer properties of many thiazole-containing compounds, for instance, point towards a promising avenue for investigation. nih.govresearchgate.netnih.govx-mol.com Thiazole derivatives have been shown to target key players in cancer progression, including receptor tyrosine kinases and proteins involved in cell cycle regulation and apoptosis. nih.govresearchgate.net Furthermore, the documented antimicrobial, anti-inflammatory, and neuroprotective activities of the broader thiazole class warrant a deeper look into the potential of this compound derivatives in these therapeutic areas. researchgate.netmdpi.com

| Potential Therapeutic Area | Known Thiazole Derivative Targets |

| Oncology | Enzyme-linked receptors, microtubule inhibitors, VEGFR2, proteins regulating apoptosis (p53, Bax, Bcl-2), cyclin-dependent kinases, ErbB receptors. nih.govresearchgate.netnih.govmdpi.com |

| Infectious Diseases | Bacterial and fungal cellular components. mdpi.com |

| Inflammatory Disorders | Pro-inflammatory signaling pathways. mdpi.com |

| Neurological Disorders | Targets associated with neuroprotection. researchgate.net |

| Metabolic Diseases | Enzymes and receptors involved in metabolic regulation. |

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the design and optimization of novel this compound derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and safety profiles.

Future efforts in this area will likely involve the development of sophisticated quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel thiazole compounds. ML algorithms can be trained to recognize the chemical features that are crucial for a desired therapeutic effect, guiding the synthesis of more potent and selective molecules. Furthermore, generative AI models can be employed for the de novo design of entirely new chemical entities based on the this compound scaffold, tailored to interact with specific biological targets. This data-driven approach has the potential to significantly reduce the time and cost associated with traditional drug discovery methods.

Translational Research Outlook and Potential for Clinical Development

The ultimate goal of research into this compound and its derivatives is their successful translation into clinically effective therapies. The presence of the thiazole ring in a number of FDA-approved drugs and compounds currently in clinical trials underscores the clinical relevance of this heterocyclic scaffold. nih.govdrugbank.com

The path to clinical development for novel derivatives will require a robust preclinical research program to thoroughly characterize their pharmacological and toxicological profiles. Given the known activity of the parent compound as a histamine H1 receptor antagonist, a clear translational path exists within the realm of allergic and inflammatory diseases. nih.govmedscape.comnih.gov For derivatives targeting other therapeutic areas, such as oncology or infectious diseases, a well-defined mechanism of action and a strong preclinical proof-of-concept will be essential for advancing to clinical trials. The journey from the laboratory to the clinic is fraught with challenges, including navigating the regulatory landscape and securing funding for expensive clinical studies. However, the therapeutic versatility of the thiazole scaffold provides a strong rationale for the continued investment in the translational development of promising this compound-based compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.